molecular formula C20H24N2O2 B3895159 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B3895159
M. Wt: 324.4 g/mol
InChI Key: CGMKEHFXLIZFQF-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a quinoline derivative characterized by a dihydroquinoline core substituted with a methoxy group at position 6, methyl groups at positions 2, 2, and 4, and an N-phenyl carboxamide moiety. This structure confers distinct physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its biological interactions and synthetic applications .

The compound’s synthesis typically involves multi-step organic reactions, such as cyclization of substituted anilines, followed by carboxamide coupling. Analytical techniques like NMR and mass spectrometry are critical for verifying its structure .

Properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h5-12,14H,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMKEHFXLIZFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326040
Record name 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332144-21-5
Record name 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C20H24N2O2C_{20}H_{24}N_{2}O_{2}, with a molecular weight of 324.4 g/mol. This compound has been explored for various pharmacological properties, including anticancer and P-glycoprotein (P-gp) inhibition activities.

The compound is characterized by the following properties:

  • Molecular Weight : 324.4 g/mol
  • Solubility : Approximately 13.4 µg/mL
  • Purity : Typically 95% .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds similar to 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline have shown activity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines.

CompoundCell LineIC50 (µM)
Compound 16Caco-213
Compound 16HCT-116240.2
Compound 8Caco-298
Compound 8HCT-116337

These results indicate that the structural modifications in the quinoline scaffold can significantly influence biological activity .

The mechanism through which these compounds exert their anticancer effects appears to be linked to the PI3K/AKT signaling pathway. Studies have shown that treatment with these compounds leads to a significant decrease in the expression of genes encoding PI3K and AKT, while increasing the expression of the pro-apoptotic gene BAD . This suggests that these compounds may promote apoptosis in cancer cells.

P-Glycoprotein Inhibition

P-glycoprotein (P-gp) is known for its role in drug resistance among cancer cells. The synthesized derivatives of this compound were evaluated for their ability to inhibit P-gp activity. In vitro studies indicated that certain analogues exhibited low to moderate toxicity while effectively inhibiting P-gp in multidrug-resistant gastric carcinoma cells . The docking studies further elucidated how these compounds interact with the P-gp structure, enhancing our understanding of their potential as chemotherapeutic agents.

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A series of synthesized quinoline derivatives were tested against Caco-2 and HCT-116 cell lines.
    • The study highlighted that specific modifications on the carboxamide side chain could enhance bioactivity significantly.
    • The results emphasized the importance of hydrophobic interactions and hydrogen bonding in ligand-receptor complexes .
  • Docking Studies :
    • Homology modeling and docking studies provided insights into how these compounds fit into the active sites of target proteins.
    • These computational analyses indicated a favorable binding affinity for both PI3Kα and P-gp, suggesting a dual mechanism of action against cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and biological activities of the target compound with analogs:

Compound Name Key Structural Features Biological Activity/Applications Unique Attributes vs. Target Compound
6-Methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide (Target) 6-methoxy, 2,2,4-trimethyl, N-phenyl carboxamide Antimicrobial, anticancer (hypothesized) Baseline for comparison
N-(4-Bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide 4-bromophenyl substituent instead of methoxy Anticancer Bromine enhances electrophilicity but reduces solubility
tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate Nitro group at position 6, tert-butyl ester, 2-oxo group Drug discovery intermediates Nitro group increases reactivity; ester reduces H-bonding
N-Cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide 6-ethoxy, cyclohexyl substituent Material science applications Ethoxy extends metabolic half-life; cyclohexyl adds steric bulk
tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate 4-oxo group, tert-butyl ester Agrochemicals, dyes Oxo group enhances electrophilicity; lacks carboxamide

Mechanistic Insights

  • Quinoline derivatives often interact with DNA topoisomerases or kinase receptors. The carboxamide group in the target compound may mimic natural substrates, enhancing inhibitory effects .

Q & A

Q. What are the optimal synthetic routes for preparing 6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclization of substituted aniline derivatives with aldehydes/ketones, followed by carboxamide formation. Key steps include:
  • Cyclization : Use polar aprotic solvents (e.g., DMF) under reflux or microwave-assisted conditions to enhance reaction efficiency .
  • Carboxamide Coupling : Employ coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyluronium) with TEA (triethylamine) for amide bond formation between intermediates and phenylamine derivatives .
  • Purification : Optimize via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry (e.g., methoxy at C6, methyl groups at C2/C4) .
  • HRMS : High-resolution mass spectrometry for exact mass validation .
  • X-ray Crystallography : Resolve dihydroquinoline ring conformation and hydrogen-bonding patterns, if single crystals are obtainable .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Antimicrobial Activity : Disk diffusion assays (Mueller Hinton agar) and MIC (minimum inhibitory concentration) determination against Gram-positive/negative strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or oxidoreductases, given the quinoline core’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Q. How should stability and solubility be assessed for this compound?

  • Methodological Answer :
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperatures (4–40°C), and light exposure. Monitor via HPLC to identify degradation products .
  • Solubility : Use shake-flask method in buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol). Calculate partition coefficient (LogP) via HPLC retention times .

Q. What are the key structural analogs and their differentiating features?

  • Methodological Answer : Compare substituent effects using analogs:
Analog Substituents Key Differences Biological Impact
tert-Butyl 6-nitro analog Nitro at C6Enhanced electrophilicityHigher kinase inhibition
N-(3-chlorophenyl) derivative Chlorophenyl carboxamideIncreased lipophilicityImproved antimicrobial activity
5-Formyl derivative Formyl at C5Reactive for conjugationProbe for target engagement studies

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC50_{50}/EC50_{50} values under standardized conditions (e.g., cell passage number, serum concentration) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
  • Metabolite Screening : Incubate with liver microsomes to assess if active metabolites contribute to discrepancies .

Q. What strategies optimize the compound’s selectivity for LIMK/ROCK kinases?

  • Methodological Answer :
  • Molecular Docking : Model interactions with kinase ATP pockets (e.g., Lys39/Glu94 in LIMK1) to guide substituent modifications .
  • Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Adjust 2,2,4-trimethyl groups to reduce steric clashes .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade specific kinases .

Q. How can reaction mechanisms for key synthetic steps be validated?

  • Methodological Answer :
  • Isotopic Labeling : Use 18^{18}O-labeled reagents to trace carbonyl oxygen origins in carboxamide formation .
  • Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. acylation) .
  • DFT Calculations : Simulate transition states for cyclization steps to confirm [1,3]-sigmatropic shifts or radical pathways .

Q. What in vivo models are appropriate for studying pharmacokinetics?

  • Methodological Answer :
  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) to calculate bioavailability (F%) and half-life (t1/2_{1/2}). Use LC-MS/MS for plasma quantification .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C at methoxy group) to track accumulation in target organs .
  • BBB Penetration : Assess brain-to-plasma ratio in mice; modify logD via methoxy-to-fluoro substitutions if needed .

Q. How can structure-activity relationships (SAR) guide lead optimization?

  • Methodological Answer :
  • Substituent Scanning : Synthesize derivatives with halogen (Cl, Br), alkoxy (ethoxy, propoxy), or heteroaryl groups at C6/C8. Test for potency shifts .
  • Conformational Restriction : Introduce spirocyclic or fused rings (e.g., cyclobutyl ) to rigidify the dihydroquinoline core and enhance target binding.
  • Free-Wilson Analysis : Quantify contributions of 2,2,4-trimethyl and N-phenyl groups to activity using regression models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
Reactant of Route 2
Reactant of Route 2
6-methoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

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